
S-Methyl Ergothioneine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl Ergothioneine-d3: is a deuterated derivative of S-Methyl Ergothioneine, a naturally occurring thiol derivative of histidine. This compound is known for its potent antioxidant properties and is often used in scientific research to study oxidative stress and related cellular processes. The deuterium labeling (d3) helps in tracing and studying the metabolic pathways and mechanisms of action of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl Ergothioneine-d3 typically involves the methylation of ergothioneine. The process begins with the preparation of ergothioneine, which can be synthesized from histidine through a series of chemical reactions. The deuterium labeling is introduced during the methylation step, where deuterated methyl iodide (CD3I) is used as the methylating agent. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of bioreactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: S-Methyl Ergothioneine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The oxidized forms can be reduced back to the thiol state.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Regeneration of the thiol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Methyl Ergothioneine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study thiol chemistry and redox reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms and its effects on oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the development of antioxidant formulations for cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-Methyl Ergothioneine-d3 involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound interacts with these reactive species, neutralizing them and preventing cellular damage. The molecular targets include various cellular components such as DNA, proteins, and lipids. The pathways involved in its antioxidant activity include the activation of cellular antioxidant defense systems and modulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
Ergothioneine: The parent compound, also a potent antioxidant.
Selenoneine: A selenium-containing analog with similar antioxidant properties.
Ovothiol: Another thiol-containing histidine derivative with antioxidant activity.
Uniqueness: S-Methyl Ergothioneine-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and mechanistic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in biological systems using mass spectrometry.
Propriétés
Formule moléculaire |
C10H17N3O2S |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-methylsulfanyl-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1/i1D3 |
Clé InChI |
GVQNHIYBRMFCMS-TUWYYBGVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


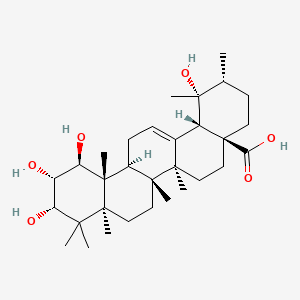
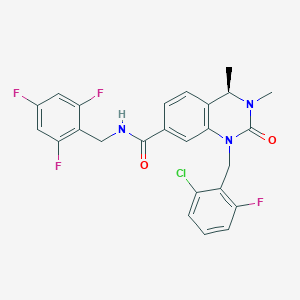
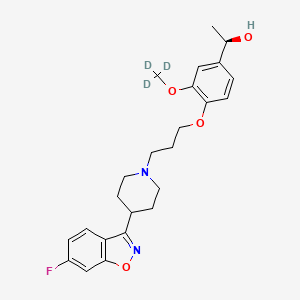
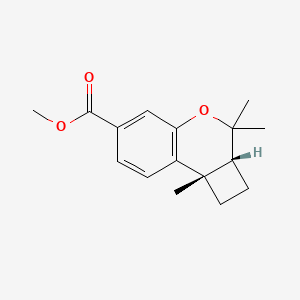
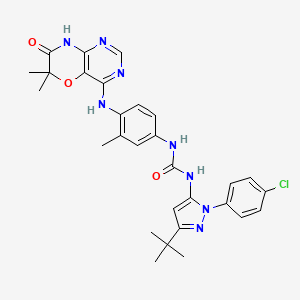
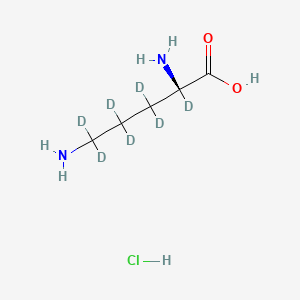
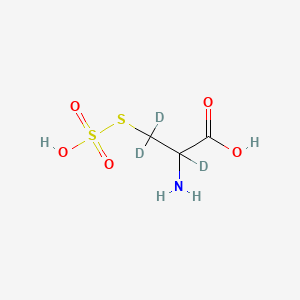
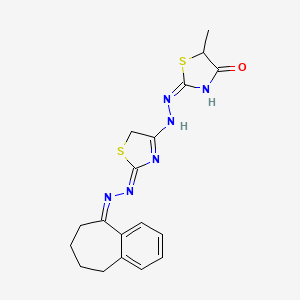

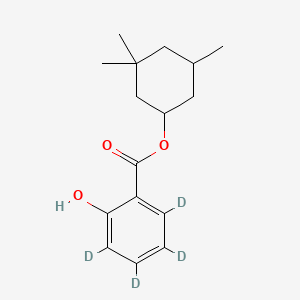
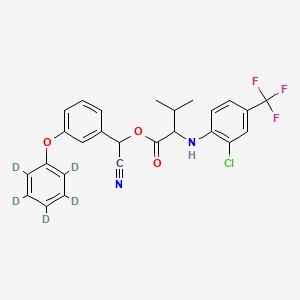
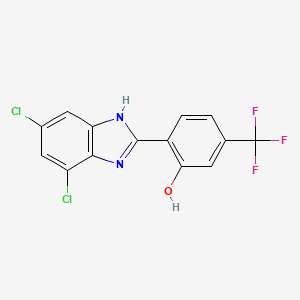
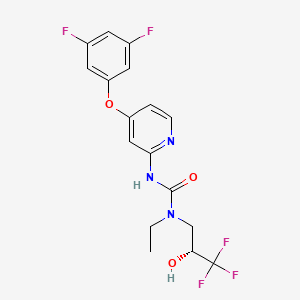
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
